molecular formula C17H26N2O3 B7039833 N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4-ethylpyridine-2-carboxamide

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4-ethylpyridine-2-carboxamide

Cat. No.: B7039833
M. Wt: 306.4 g/mol
InChI Key: QNOFPFDVLSXGBQ-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4-ethylpyridine-2-carboxamide is a complex organic compound with a unique structure that includes a cyclobutyl ring, a pyridine ring, and various functional groups

Properties

IUPAC Name

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4-ethylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-12-7-8-18-13(9-12)15(20)19-11-17(21)10-14(22-6-2)16(17,3)4/h7-9,14,21H,5-6,10-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOFPFDVLSXGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)NCC2(CC(C2(C)C)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4-ethylpyridine-2-carboxamide typically involves multiple steps. One common route includes the formation of the cyclobutyl ring followed by the introduction of the ethoxy and hydroxy groups. The pyridine ring is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4-ethylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: Functional groups on the pyridine ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4-ethylpyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
  • N-{[(1S,3R)-3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl]methyl}-2-(thiophen-2-yl)acetamide
  • N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxamide

Uniqueness

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4-ethylpyridine-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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